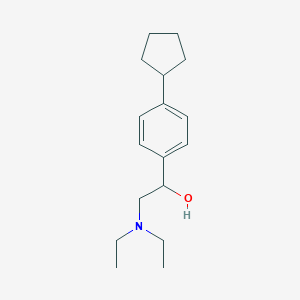![molecular formula C21H25ClN2S B374764 N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B374764.png)
N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothiepin ring system, a pyrrolidine moiety, and a chloro substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiepin Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Pyrrolidine Moiety: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced.
Chlorination: The chloro substituent is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the benzothiepin ring or the pyrrolidine moiety.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro substituent.
科学研究应用
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and signal transduction.
Industry: It can be used in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridin-2-amine
- 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine
Uniqueness
Compared to similar compounds, 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine is unique due to its benzothiepin ring system, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C21H25ClN2S |
|---|---|
分子量 |
373g/mol |
IUPAC 名称 |
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzo[b][1]benzothiepin-6-amine |
InChI |
InChI=1S/C21H25ClN2S/c1-2-24-11-5-6-17(24)14-23-19-13-15-12-16(22)9-10-20(15)25-21-8-4-3-7-18(19)21/h3-4,7-10,12,17,19,23H,2,5-6,11,13-14H2,1H3 |
InChI 键 |
YFPIRWFEOJUQFS-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
规范 SMILES |
CCN1CCCC1CNC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[8-(Ethylsulfanyl)-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-4-methylpiperazine](/img/structure/B374681.png)

![1-[4-(4-Cyclopentylphenyl)-1-piperazinyl]-2-butanol](/img/structure/B374685.png)



![N-[1-(4-cyclopentylphenyl)ethyl]-N,N-dimethylamine](/img/structure/B374691.png)
![1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374692.png)
![1-ethyl-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374695.png)
![4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone](/img/structure/B374698.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(4-morpholinyl)acetamide](/img/structure/B374699.png)

![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-ethylurea](/img/structure/B374703.png)

